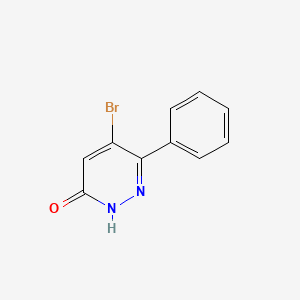

5-Bromo-6-phenylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

4-bromo-3-phenyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-6-9(14)12-13-10(8)7-4-2-1-3-5-7/h1-6H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKYEOKAMFRYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=O)C=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377631 | |

| Record name | 5-Bromo-6-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90766-97-5 | |

| Record name | 5-Bromo-6-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Bromo-6-phenylpyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient synthetic pathway for the preparation of 5-Bromo-6-phenylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis commences with readily available starting materials and proceeds through a multi-step sequence involving Friedel-Crafts acylation, cyclization, dehydrogenation, and subsequent bromination. This document provides detailed experimental protocols, quantitative data, and a logical workflow to facilitate the successful synthesis of the target molecule.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a four-step process. The overall workflow begins with the synthesis of the γ-keto acid intermediate, 4-oxo-4-phenylbutanoic acid, which is then cyclized with hydrazine hydrate to form the dihydropyridazinone core. Subsequent dehydrogenation yields the aromatic pyridazinone ring system, which is then selectively brominated to afford the final product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid

This initial step involves the Friedel-Crafts acylation of benzene with succinic anhydride to yield the γ-keto acid intermediate.[1]

Materials:

-

Benzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice-cold hydrochloric acid (2.5% v/v)

-

5% w/v Sodium bicarbonate solution

-

Ether

-

Dilute hydrochloric acid

Procedure:

-

A mixture of benzene (30 mL) and anhydrous aluminum chloride (0.10 M) is refluxed on a water bath under anhydrous conditions.

-

Succinic anhydride (0.10 M) is added in small portions with continuous stirring.

-

Stirring and heating are continued for 4 hours.

-

After allowing the mixture to stand overnight at room temperature, it is carefully poured into ice-cold hydrochloric acid (2.5% v/v).

-

The mixture undergoes steam distillation to remove excess benzene.

-

The aqueous solution is concentrated by evaporation on a water bath to obtain the crude 4-oxo-4-phenylbutanoic acid.

-

The crude product is purified by dissolving it in a 5% w/v sodium bicarbonate solution, followed by extraction with ether to remove non-acidic impurities.

-

The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the purified product.

-

The solid is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

The synthesized γ-keto acid is then cyclized with hydrazine hydrate to form the dihydropyridazinone ring.[1]

Materials:

-

4-Oxo-4-phenylbutanoic acid

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Ice-cold water

Procedure:

-

4-Oxo-4-phenylbutanoic acid (0.1 M) is refluxed for 8 hours with hydrazine hydrate (1 mL) in ethanol (25 mL).

-

The reaction mixture is then concentrated under reduced pressure.

-

The concentrated residue is poured into ice-cold water to precipitate the product.

-

The crude product is collected by filtration and crystallized from ethanol to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Step 3: Synthesis of 6-Phenylpyridazin-3(2H)-one

The dihydropyridazinone is dehydrogenated to form the aromatic pyridazinone ring system using bromine in acetic acid.[2]

Materials:

-

6-Phenyl-4,5-dihydropyridazin-3(2H)-one

-

Bromine

-

Glacial acetic acid

Procedure:

-

Dissolve 6-phenyl-4,5-dihydropyridazin-3(2H)-one in glacial acetic acid.

-

To this solution, add a solution of bromine in glacial acetic acid dropwise with stirring at room temperature.

-

The reaction mixture is then gently heated to facilitate the dehydrogenation process until the evolution of hydrogen bromide gas ceases.

-

After cooling, the reaction mixture is poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried to afford 6-phenylpyridazin-3(2H)-one.

Step 4: Synthesis of this compound

The final step involves the electrophilic bromination of the 6-phenylpyridazin-3(2H)-one at the C5 position.

Materials:

-

6-Phenylpyridazin-3(2H)-one

-

Bromine

-

Glacial acetic acid

Procedure:

-

To a solution of 6-phenylpyridazin-3(2H)-one in glacial acetic acid, add bromine dropwise with stirring at room temperature.[3]

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is then diluted with cold water.

-

The resulting precipitate is collected by filtration, washed thoroughly with water to remove any remaining acid and bromine, and then dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Succinic anhydride | C₄H₄O₃ | 100.07 | 119-121 |

| 4-Oxo-4-phenylbutanoic acid | C₁₀H₁₀O₃ | 178.18 | 114-117 |

| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | C₁₀H₁₀N₂O | 174.20 | 148-151 |

| 6-Phenylpyridazin-3(2H)-one | C₁₀H₈N₂O | 172.18 | 201-204 |

| This compound | C₁₀H₇BrN₂O | 251.08 | Not available |

Mandatory Visualizations

The logical flow of the experimental procedure can be visualized as a sequence of distinct operations.

Caption: Detailed experimental workflow for the synthesis of this compound.

This guide provides a comprehensive overview and detailed procedures for the synthesis of this compound. Researchers are advised to adhere to standard laboratory safety practices when handling the chemicals and performing the reactions described herein. The provided protocols are based on established chemical transformations and should serve as a reliable foundation for the successful preparation of the target compound.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-phenylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive protocol for the synthesis of 5-Bromo-6-phenylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-stage process, commencing with the preparation of the precursor 6-phenylpyridazin-3(2H)-one, followed by its regioselective bromination. This document furnishes detailed experimental procedures, quantitative data, and visual representations of the synthetic workflow.

Synthesis Overview

The synthesis of this compound is accomplished in two primary stages:

-

Stage 1: Synthesis of 6-phenylpyridazin-3(2H)-one. This stage involves the Friedel-Crafts acylation of benzene with succinic anhydride to yield β-benzoylpropionic acid, which is subsequently cyclized with hydrazine hydrate to form the pyridazinone ring.

-

Stage 2: Bromination of 6-phenylpyridazin-3(2H)-one. The precursor from Stage 1 is then subjected to electrophilic bromination to introduce a bromine atom at the 5-position of the pyridazinone ring, yielding the final product.

Experimental Protocols

Stage 1: Synthesis of 6-phenylpyridazin-3(2H)-one

Part A: Synthesis of β-Benzoylpropionic Acid

This procedure details the Friedel-Crafts acylation of benzene with succinic anhydride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Anhydrous Aluminum Chloride | 133.34 | 160 g | 1.2 |

| Succinic Anhydride | 100.07 | 50 g | 0.5 |

| Benzene (dry) | 78.11 | 250 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

| Water | 18.02 | As needed | - |

Procedure:

-

A mixture of dry benzene (125 mL) and anhydrous aluminum chloride (80 g) is placed in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Succinic anhydride (25 g) is dissolved in 125 mL of dry benzene and added dropwise to the stirred mixture.

-

After the addition is complete, the reaction mixture is heated under reflux for 4 hours.

-

The mixture is then cooled, and ice-cold water is slowly added to decompose the aluminum chloride complex. Concentrated hydrochloric acid is added to dissolve the aluminum hydroxide.

-

The benzene layer is separated, and the aqueous layer is extracted with benzene. The combined benzene extracts are washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation, and the resulting crude β-benzoylpropionic acid is recrystallized from a mixture of benzene and petroleum ether.

Expected Yield: Approximately 70-80%. Melting Point: 115-116 °C.

Part B: Synthesis of 6-phenylpyridazin-3(2H)-one

This procedure describes the cyclization of β-benzoylpropionic acid with hydrazine hydrate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| β-Benzoylpropionic Acid | 178.18 | 17.8 g | 0.1 |

| Hydrazine Hydrate (80%) | 50.06 | 7.5 mL | ~0.12 |

| Ethanol | 46.07 | 100 mL | - |

Procedure:

-

A mixture of β-benzoylpropionic acid (17.8 g, 0.1 mol) and 80% hydrazine hydrate (7.5 mL, approximately 0.12 mol) in ethanol (100 mL) is heated under reflux for 4 hours.

-

The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

-

The crude 6-phenylpyridazin-3(2H)-one is recrystallized from ethanol to afford a pure product.

Expected Yield: Approximately 85-95%. Melting Point: 148-150 °C.

Stage 2: Synthesis of this compound

This procedure details the bromination of 6-phenylpyridazin-3(2H)-one.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-phenylpyridazin-3(2H)-one | 172.18 | 17.2 g | 0.1 |

| Bromine | 159.81 | 5.1 mL (16.0 g) | 0.1 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

Procedure:

-

6-phenylpyridazin-3(2H)-one (17.2 g, 0.1 mol) is dissolved in glacial acetic acid (100 mL) in a flask equipped with a dropping funnel and a stirrer.

-

A solution of bromine (5.1 mL, 0.1 mol) in glacial acetic acid (20 mL) is added dropwise to the stirred solution at room temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.

-

The mixture is then poured into ice-water, and the precipitated solid is collected by filtration.

-

The crude product is washed with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water.

-

The solid is then dried and recrystallized from a suitable solvent such as ethanol or acetic acid to yield pure this compound.

Expected Yield: Quantitative data for this specific reaction is not widely reported, but yields for similar brominations of pyridazinones can range from moderate to good. Melting Point: 230-232 °C (literature value for a similar chloro-derivative).[1]

Quantitative Data Summary

| Compound | Stage | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| β-Benzoylpropionic Acid | 1A | 178.18 | 70-80 | 115-116 |

| 6-phenylpyridazin-3(2H)-one | 1B | 172.18 | 85-95 | 148-150 |

| This compound | 2 | 251.08 | Not Reported | ~230-232 |

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Overall synthetic workflow for this compound.

Caption: Experimental workflow for the synthesis of β-Benzoylpropionic Acid.

Caption: Experimental workflow for the bromination of 6-phenylpyridazin-3(2H)-one.

Safety Precautions

-

Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Benzene is a known carcinogen and is highly flammable. All manipulations should be carried out in a well-ventilated fume hood.

-

Bromine is highly corrosive, toxic, and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate gloves, safety glasses, and a lab coat.

-

Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact. Work in a fume hood and wear appropriate PPE.

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow standard laboratory safety procedures.

References

Characterization of 5-Bromo-6-phenylpyridazin-3(2H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of the heterocyclic compound 5-Bromo-6-phenylpyridazin-3(2H)-one. Due to the limited availability of detailed experimental data for this specific molecule in peer-reviewed literature, this guide combines known physicochemical properties with extrapolated data from closely related analogs, particularly 5-chloro-6-phenylpyridazin-3(2H)-one. The guide covers the compound's chemical and physical properties, a representative synthetic protocol, expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and an overview of the significant biological activities associated with the broader class of 6-phenylpyridazin-3(2H)-one derivatives. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

Pyridazin-3(2H)-one derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. The core structure, a six-membered ring with two adjacent nitrogen atoms and a carbonyl group, serves as a versatile scaffold for the development of novel therapeutic agents. These compounds have been reported to exhibit a range of biological effects, including but not limited to cardiotonic, vasorelaxant, anti-inflammatory, analgesic, anticonvulsant, and antimicrobial activities.

This guide focuses on the specific characterization of This compound , a halogenated derivative within this class. The introduction of a bromine atom at the 5-position of the pyridazinone ring is expected to modulate the compound's physicochemical properties and biological activity, making it a molecule of interest for further investigation and drug design.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-6-phenyl-3(2H)-pyridazinone | N/A |

| CAS Number | 90766-97-5 | [1][2] |

| Molecular Formula | C₁₀H₇BrN₂O | [1] |

| Molecular Weight | 251.08 g/mol | [1] |

| Appearance | Light brown powder | [1] |

| Melting Point | 234-237 °C | N/A |

Synthesis and Experimental Protocols

Representative Synthesis of 6-phenylpyridazin-3(2H)-one (Precursor)

A common precursor for halogenated derivatives is 6-phenylpyridazin-3(2H)-one. Its synthesis is typically achieved through the reaction of 4-oxo-4-phenylbutanoic acid with hydrazine hydrate.

-

Reaction:

-

4-oxo-4-phenylbutanoic acid (1 equivalent) is refluxed with hydrazine hydrate (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.

-

The reaction mixture is heated for several hours until the starting material is consumed (monitored by TLC).

-

Upon cooling, the product precipitates and can be collected by filtration, washed with a cold solvent, and dried.

-

Proposed Synthesis of this compound

The bromination of the 6-phenylpyridazin-3(2H)-one precursor is expected to occur at the 5-position.

-

Reaction:

-

6-phenylpyridazin-3(2H)-one (1 equivalent) is dissolved in a suitable solvent, such as glacial acetic acid.

-

A solution of bromine (1.1 equivalents) in the same solvent is added dropwise at room temperature.

-

The reaction mixture is stirred for a specified time until the reaction is complete.

-

The product is isolated by pouring the reaction mixture into ice water, followed by filtration of the resulting precipitate. The crude product can be purified by recrystallization.

-

References

Spectroscopic and Synthetic Overview of 5-Bromo-6-phenylpyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data and a general synthetic approach for 5-Bromo-6-phenylpyridazin-3(2H)-one. Due to the limited availability of specific experimental data in the public domain, this document outlines a generalized experimental protocol based on the synthesis of similar pyridazinone derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of novel compounds incorporating the pyridazinone scaffold.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8-8.0 | m | - | Phenyl-H (ortho) |

| ~7.4-7.6 | m | - | Phenyl-H (meta, para) |

| ~7.2-7.3 | s | - | Pyridazinone-H |

| ~12.0-13.0 | br s | - | NH |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C=O |

| ~145-150 | C6 |

| ~130-135 | Phenyl-C (ipso) |

| ~128-130 | Phenyl-C (ortho, meta, para) |

| ~120-125 | C4 |

| ~110-115 | C5-Br |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Values |

| IR (cm⁻¹) | ~3200-3000 (N-H stretching), ~1680-1650 (C=O stretching, amide), ~1600-1450 (C=C and C=N stretching), ~700-600 (C-Br stretching) |

| MS (m/z) | Expected [M]+• at ~250 and ~252 (due to Br isotopes), with fragmentation patterns corresponding to the loss of CO, N₂, and Br. |

Note: These are expected values and require experimental verification.

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available. However, a general synthetic route can be proposed based on established methods for the synthesis of similar 6-phenylpyridazin-3(2H)-one derivatives. The most common approach involves the condensation of a γ-ketoacid with hydrazine.

General Synthesis of 6-substituted-pyridazin-3(2H)-ones:

A common precursor for 6-phenylpyridazin-3(2H)-one is 3-benzoylpropionic acid. To introduce the bromo substituent at the 5-position, a subsequent bromination step would be necessary.

Step 1: Synthesis of 6-Phenylpyridazin-3(2H)-one

-

Reaction Setup: To a solution of 3-benzoylpropionic acid in a suitable solvent (e.g., ethanol, acetic acid), an equimolar amount of hydrazine hydrate is added dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from an appropriate solvent to yield 6-phenylpyridazin-3(2H)-one.

Step 2: Bromination of 6-Phenylpyridazin-3(2H)-one

-

Reaction Setup: 6-Phenylpyridazin-3(2H)-one is dissolved in a suitable solvent, such as acetic acid or chloroform.

-

Brominating Agent: A brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, is added portion-wise to the solution at a controlled temperature.

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until the starting material is consumed, as indicated by TLC.

-

Work-up and Purification: The reaction mixture is then poured into water, and the precipitated product is collected by filtration. The crude product is washed with water and then purified by recrystallization or column chromatography to afford this compound.

Spectroscopic Characterization Workflow:

The following diagram illustrates a typical workflow for the spectroscopic characterization of the synthesized compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-6-phenylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-6-phenylpyridazin-3(2H)-one. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted spectral data based on the analysis of structurally related compounds and established NMR spectroscopic principles. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by offering insights into the structural characterization of this and similar pyridazinone derivatives.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are derived from known NMR data of 6-phenylpyridazin-3(2H)-one and the expected electronic effects of the bromine substituent on the pyridazinone ring. The data is presented for a standard deuterated solvent such as DMSO-d₆.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet (broad) | 1H | N-H (2) |

| ~8.10 | Singlet | 1H | H-4 |

| ~7.85 | Multiplet | 2H | Phenyl H-2', H-6' |

| ~7.50 | Multiplet | 3H | Phenyl H-3', H-4', H-5' |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O (3) |

| ~150 | C-6 |

| ~135 | Phenyl C-1' |

| ~131 | C-4 |

| ~130 | Phenyl C-4' |

| ~129 | Phenyl C-2', C-6' |

| ~128 | Phenyl C-3', C-5' |

| ~115 | C-5 |

Experimental Protocol for NMR Analysis

The following is a generalized, detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard practices for similar organic compounds.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

-

Ensure complete dissolution of the sample. Gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer and Parameters:

-

The spectra should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

For ¹H NMR:

-

Set the spectral width to approximately 16 ppm.

-

The acquisition time should be around 3-4 seconds.

-

A relaxation delay of 1-2 seconds is recommended.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

For ¹³C NMR:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

The acquisition time should be around 1-2 seconds.

-

A relaxation delay of 2-5 seconds is advisable, particularly for quaternary carbons.

-

A significantly higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the connectivity of the protons.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the general workflow for the characterization of a chemical compound using NMR spectroscopy.

Caption: General workflow for NMR analysis.

This guide provides a foundational understanding of the expected NMR characteristics of this compound and a standardized protocol for its experimental analysis. Researchers can utilize this information to aid in the synthesis, purification, and structural confirmation of this and related pyridazinone compounds, thereby accelerating the drug discovery and development process.

Mass Spectrometry of 5-Bromo-6-phenylpyridazin-3(2H)-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 5-Bromo-6-phenylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental mass spectral data for this specific compound in public databases, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from analogous structures. It also includes comprehensive experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, along with a logical workflow for analysis.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to be characterized by a distinct isotopic pattern due to the presence of the bromine atom. Bromine has two major isotopes, 79Br and 81Br, which are in approximately a 1:1 ratio of natural abundance. This results in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, separated by two mass-to-charge units (m/z).

The predicted quantitative data for the major fragments under Electron Ionization (EI) is summarized in the table below. The fragmentation is anticipated to proceed through several key pathways, including the loss of the bromine atom, cleavage of the pyridazinone ring, and fragmentation of the phenyl substituent.

| Predicted Fragment Ion | Structure | Predicted m/z | Predicted Relative Abundance (%) |

| [M]+ (79Br) | C10H779BrN2O+ | 266 | 98 |

| [M+2]+ (81Br) | C10H781BrN2O+ | 268 | 100 |

| [M-Br]+ | C10H7N2O+ | 187 | 60 |

| [M-CO]+ | C9H7BrN2+ | 238/240 | 15 |

| [C6H5]+ | C6H5+ | 77 | 45 |

| [C4H2N2O]+ | C4H2N2O+ | 94 | 25 |

| [Br]+ | Br+ | 79/81 | 10 |

Predicted Fragmentation Pathway

The proposed fragmentation of this compound under mass spectrometry is initiated by the ionization of the molecule. The resulting molecular ion can then undergo a series of fragmentation reactions to produce smaller, charged fragments that are detected by the mass spectrometer.

physical and chemical properties of 5-Bromo-6-phenylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical, chemical, and potential pharmacological properties of 5-Bromo-6-phenylpyridazin-3(2H)-one. The pyridazinone core is a recognized pharmacophore with a broad spectrum of biological activities, including cardiovascular and anticancer effects. This document summarizes the available data for the title compound and related analogues, offering insights into its synthesis, characterization, and potential therapeutic applications. Due to the limited publicly available experimental data for this compound, information from closely related compounds, particularly 6-phenylpyridazin-3(2H)-one, is included to provide a comprehensive profile.

Core Physical and Chemical Properties

This compound is a halogenated derivative of the 6-phenylpyridazin-3(2H)-one scaffold. The introduction of a bromine atom at the 5-position is expected to modulate its physicochemical and biological properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90766-97-5 | Commercial Suppliers |

| Molecular Formula | C₁₀H₇BrN₂O | [1] |

| Molecular Weight | 251.08 g/mol | [1] |

| Appearance | Light brown powder | Commercial Suppliers |

| Melting Point | 234-237 °C | Commercial Suppliers |

| LogP (calculated) | 2.19940 | Commercial Suppliers |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| SMILES | c1ccc(cc1)c2c(cc(=O)[nH]n2)Br | [1] |

| InChI | InChI=1S/C10H7BrN2O/c11-8-6-9(14)12-13-10(8)7-4-2-1-3-5-7/h1-6H,(H,12,14) | [1] |

| InChIKey | YMKYEOKAMFRYQC-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on the synthesis of the parent compound, 6-phenylpyridazin-3(2H)-one, followed by bromination.

Proposed Synthesis Protocol

Step 1: Synthesis of 6-phenylpyridazin-3(2H)-one [2]

This synthesis involves the condensation of 3-benzoylpropionic acid with hydrazine hydrate.

-

Materials: 3-benzoylpropionic acid, hydrazine hydrate, ethanol.

-

Procedure:

-

A mixture of 3-benzoylpropionic acid (0.01 mol) and hydrazine hydrate (0.02 mol) is refluxed in ethanol for approximately 6 hours.

-

The reaction mixture is then cooled to room temperature, and the resulting solid precipitate is collected by filtration.

-

The solid is washed with water and dried to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

-

The intermediate is dissolved in acetic acid, and a solution of bromine in acetic acid is added dropwise at 80°C.

-

The mixture is stirred for a short period, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to afford 6-phenylpyridazin-3(2H)-one.

-

Step 2: Bromination of 6-phenylpyridazin-3(2H)-one

The bromination of the pyridazinone ring can be achieved using a suitable brominating agent.

-

Materials: 6-phenylpyridazin-3(2H)-one, Bromine, Acetic Acid.

-

Procedure:

-

Dissolve 6-phenylpyridazin-3(2H)-one in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the reaction mixture with stirring.

-

The reaction is typically carried out at an elevated temperature to facilitate the electrophilic substitution.

-

After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to yield this compound.

-

Caption: Proposed two-step synthesis of this compound.

Spectral Data

Detailed, publicly available spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could not be located in the searched literature. Commercial suppliers may provide this data upon request.[3] For reference, the characteristic spectral features of the parent compound, 6-phenylpyridazin-3(2H)-one, and related chloro-derivatives are discussed.

-

¹H NMR: The spectrum of 6-phenylpyridazin-3(2H)-one would show signals for the phenyl protons and the pyridazinone ring protons. Upon bromination at the 5-position, the signal corresponding to the proton at this position would be absent.

-

¹³C NMR: The carbon spectrum would show characteristic peaks for the carbonyl group, the phenyl ring carbons, and the pyridazinone ring carbons. The introduction of bromine would cause a downfield shift for the carbon atom at the 5-position.

-

IR Spectroscopy: The IR spectrum is expected to show a characteristic C=O stretching vibration for the pyridazinone ring, typically in the range of 1650-1680 cm⁻¹. N-H stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (251.08 g/mol ) and a characteristic isotopic pattern due to the presence of the bromine atom.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is scarce, the pyridazin-3(2H)-one scaffold is a well-established pharmacophore with a wide range of biological activities.[4] Derivatives of 6-phenylpyridazin-3(2H)-one have been extensively studied for their potential as therapeutic agents.

Vasodilator Activity

Many 6-phenylpyridazin-3(2H)-one derivatives have demonstrated potent vasodilator activity, making them promising candidates for the treatment of hypertension and other cardiovascular diseases.[4][5] The mechanism of action for some of these compounds involves the inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.

Caption: Potential mechanism of vasodilator action for pyridazinone derivatives.

Anti-inflammatory Activity

The pyridazinone nucleus is recognized as a key structure in the development of anti-inflammatory agents with potentially reduced ulcerogenic side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[6] Some derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Caption: Simplified pathway of inflammation and COX enzyme inhibition.

Anticancer Activity

Various derivatives of the pyridazin-3(2H)-one scaffold have been investigated for their anticancer properties.[4][7][8][9][10] These compounds have been shown to target different mechanisms involved in cancer cell proliferation and survival, including the inhibition of various kinases.

Conclusion

This compound is a promising, yet understudied, derivative of the pharmacologically significant 6-phenylpyridazin-3(2H)-one scaffold. While specific experimental data is limited, the known biological activities of related compounds suggest its potential as a lead compound for the development of novel therapeutics, particularly in the areas of cardiovascular and inflammatory diseases, as well as oncology. Further research is warranted to fully elucidate its synthesis, physicochemical properties, and pharmacological profile. This guide serves as a foundational resource to stimulate and support such future investigations.

References

- 1. chemcd.com [chemcd.com]

- 2. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents | MDPI [mdpi.com]

- 3. lookchem.com [lookchem.com]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Phenyl-5-propylpyridazin-3(2H)-one|Research Chemical [benchchem.com]

- 9. scholarena.com [scholarena.com]

- 10. ricerca.unich.it [ricerca.unich.it]

An In-Depth Technical Guide to 5-Bromo-6-phenylpyridazin-3(2H)-one (CAS 90766-97-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature and chemical databases, detailed technical information regarding the synthesis, specific biological activities, quantitative pharmacological data, and mechanisms of action for 5-Bromo-6-phenylpyridazin-3(2H)-one (CAS 90766-97-5) is exceptionally limited in the public domain. This guide summarizes the available information on the broader class of 6-phenylpyridazin-3(2H)-one derivatives to provide a contextual understanding.

Core Compound Information

This compound is a halogenated derivative of the pyridazinone heterocyclic scaffold. The pyridazinone core is of significant interest in medicinal chemistry due to its versatile biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90766-97-5 | Chemical Supplier Databases |

| Molecular Formula | C₁₀H₇BrN₂O | Chemical Supplier Databases |

| Molecular Weight | 251.08 g/mol | Chemical Supplier Databases |

| Appearance | Reported as a solid | Chemical Supplier Databases |

Synthesis of the Pyridazinone Scaffold

A plausible synthetic approach for this compound could involve the bromination of a suitable precursor.

An In-depth Technical Guide on the Solubility of Phenylpyridazinone Derivatives

Disclaimer: This technical guide provides a comprehensive overview of the solubility of 6-phenylpyridazin-3(2H)-one (PPD) , a close structural analog of 5-Bromo-6-phenylpyridazin-3(2H)-one. Due to the limited availability of specific solubility data for this compound in the public domain, the data and methodologies presented herein for PPD are intended to serve as a valuable reference for researchers, scientists, and drug development professionals working with this class of compounds. The structural similarity suggests that the solubility behavior will be comparable, though not identical.

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery and development.[1][2] Understanding the solubility of these compounds is a critical parameter in preclinical development, influencing bioavailability, formulation, and overall therapeutic efficacy. This guide focuses on the solubility of 6-phenylpyridazin-3(2H)-one (PPD), providing quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of 6-phenylpyridazin-3(2H)-one has been experimentally determined in various solvents and binary solvent systems across a range of temperatures. The data, presented in mole fraction (xe), is summarized in the tables below.

Table 1: Mole Fraction Solubility (xe) of 6-phenylpyridazin-3(2H)-one (PPD) in Neat Solvents at Different Temperatures (T)

| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |

| Water | 5.82 x 10⁻⁶ | - | - | - | - |

| Dimethyl Sulfoxide (DMSO) | 4.03 x 10⁻¹ | - | - | - | 4.67 x 10⁻¹ |

Note: Dashes indicate data not available in the provided search results.

Table 2: Mole Fraction Solubility (xe) of 6-phenylpyridazin-3(2H)-one (PPD) in Binary DMSO + Water Systems at T = 298.2 K to 318.2 K

A comprehensive dataset for the solubility of PPD in various mass fractions of DMSO in water at different temperatures is available in the cited literature.[3][4][5] For the purpose of this guide, it is noted that the solubility of PPD increases with both increasing temperature and increasing mass fraction of DMSO in water.

The highest solubility was observed in neat DMSO, while the lowest was in neat water.[3][4][5] This suggests that DMSO has a significant potential for enhancing the solubility of PPD.[3][4][5] Thermodynamic analysis indicates that the dissolution of PPD in DMSO and water mixtures is an endothermic and entropy-driven process.[3][4]

Experimental Protocols

The following experimental methodologies have been employed to determine the solubility of 6-phenylpyridazin-3(2H)-one.

1. Isothermal Shake-Flask Method

This is a standard and reliable method for determining equilibrium solubility.

-

Apparatus:

-

Thermostatically controlled water bath shaker

-

Analytical balance

-

Filtration unit (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

-

-

Procedure:

-

An excess amount of the solid compound (PPD) is added to a known volume of the solvent in a sealed container (e.g., a glass vial).

-

The containers are placed in a thermostatically controlled shaker and agitated at a constant temperature until equilibrium is reached. The time to reach equilibrium should be predetermined through preliminary experiments.

-

Once equilibrium is achieved, the samples are allowed to settle.

-

An aliquot of the supernatant is withdrawn and immediately filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles.

-

The concentration of the dissolved solute in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

The mole fraction solubility is then calculated from the determined concentration.

-

2. Characterization of Solid Phases

To ensure that the solid in equilibrium with the solution is the original form of the compound and has not undergone any transformations (e.g., polymorphism, solvation), the solid phases before and after the solubility experiments are characterized.

-

Techniques:

-

Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion and to detect any polymorphic transitions.

-

Powder X-Ray Diffraction (PXRD): To analyze the crystal structure of the solid material.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of a pyridazinone derivative.

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound are not detailed in the provided search results, pyridazinone derivatives are known to exhibit a variety of biological activities, including cardiovascular effects.[1] For instance, some derivatives have been investigated as vasodilators.[1] The logical relationship in the context of drug development follows a hierarchical progression from fundamental physicochemical properties, such as solubility, to formulation, in vitro and in vivo studies, and ultimately to clinical trials.

The diagram below illustrates this logical progression in drug development.

Caption: Logical flow in drug development.

Conclusion

This technical guide has provided a detailed overview of the solubility of 6-phenylpyridazin-3(2H)-one, a close analog of this compound. The presented quantitative data, experimental protocols, and workflow diagrams offer a solid foundation for researchers and scientists engaged in the development of drugs based on the pyridazinone scaffold. The significant impact of solvent choice and temperature on solubility underscores the importance of thorough physicochemical characterization in the early stages of drug development.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability of 5-Bromo-6-phenylpyridazin-3(2H)-one

Disclaimer: Specific stability data for 5-Bromo-6-phenylpyridazin-3(2H)-one is not publicly available. This document provides a comprehensive framework for assessing the stability of this molecule based on established principles of pharmaceutical stability testing for novel chemical entities. The experimental protocols, data, and degradation pathways described herein are illustrative and intended to guide researchers in designing and executing stability studies.

This technical guide offers a detailed overview of the potential stability profile of this compound, a heterocyclic compound of interest in drug discovery and development. The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its quality, safety, and efficacy. Understanding the degradation pathways and kinetics is paramount for the development of a stable dosage form and for defining appropriate storage conditions. This guide outlines a systematic approach to evaluating the intrinsic stability of this compound through forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties (Hypothetical)

A summary of the expected, yet to be experimentally determined, physicochemical properties of this compound is presented below.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₇BrN₂O |

| Molecular Weight | 251.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >200 °C |

| pKa | ~9.5 (lactam proton) |

| Solubility | Sparingly soluble in water, soluble in DMSO and DMF |

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying the likely degradation products of a drug substance, which in turn helps in establishing its degradation pathways and intrinsic stability. These studies are also instrumental in developing and validating stability-indicating analytical methods. The following sections detail the proposed experimental protocols for the forced degradation of this compound under various stress conditions.

2.1.1. Preparation of Stock Solution

A stock solution of this compound (1 mg/mL) is prepared by dissolving the accurately weighed compound in a suitable solvent, such as a mixture of acetonitrile and water (1:1 v/v). This stock solution is used for all subsequent stress studies.

2.1.2. Hydrolytic Degradation

-

Acidic Hydrolysis: 1 mL of the stock solution is mixed with 9 mL of 0.1 N HCl. The mixture is heated at 80°C for 24 hours. Samples are withdrawn at predetermined time intervals (e.g., 2, 6, 12, and 24 hours), neutralized with an equivalent amount of 0.1 N NaOH, and diluted to a final concentration of 100 µg/mL with the mobile phase prior to HPLC analysis.

-

Basic Hydrolysis: 1 mL of the stock solution is mixed with 9 mL of 0.1 N NaOH. The mixture is kept at room temperature for 8 hours. Samples are withdrawn, neutralized with 0.1 N HCl, and diluted for analysis.

-

Neutral Hydrolysis: 1 mL of the stock solution is mixed with 9 mL of purified water and heated at 80°C for 48 hours. Samples are withdrawn and diluted for analysis.

2.1.3. Oxidative Degradation

1 mL of the stock solution is mixed with 9 mL of 3% hydrogen peroxide (H₂O₂). The solution is kept at room temperature for 24 hours, protected from light. Samples are withdrawn and diluted for HPLC analysis.

2.1.4. Photolytic Degradation

A solution of this compound (100 µg/mL) is exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark under the same temperature conditions. Both samples are then analyzed by HPLC.

2.1.5. Thermal Degradation

A solid sample of this compound is placed in a thermostatically controlled oven at 105°C for 72 hours. A portion of the stressed solid is then dissolved in the mobile phase to a concentration of 100 µg/mL for HPLC analysis.

The following table summarizes the hypothetical results of the forced degradation studies. The percentage of degradation is determined using a stability-indicating HPLC method.

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |

| 0.1 N HCl | 24 hours | 80°C | 15.2% | 2 |

| 0.1 N NaOH | 8 hours | Room Temp. | 25.8% | 3 |

| Purified Water | 48 hours | 80°C | 5.1% | 1 |

| 3% H₂O₂ | 24 hours | Room Temp. | 18.5% | 2 |

| Photolytic | - | - | 8.3% | 1 |

| Thermal (Solid) | 72 hours | 105°C | 3.7% | 1 |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. The pyridazinone ring is susceptible to hydrolysis, particularly under basic conditions, which could lead to ring opening. The bromine substituent may be susceptible to nucleophilic displacement, and the phenyl ring could undergo oxidation.

Diagram of a Hypothetical Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of this compound.

Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method must be able to separate the parent compound from all potential degradation products and process-related impurities.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water B: Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

The proposed HPLC method would require validation according to ICH Q2(R1) guidelines, including evaluation of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from the degradation product peaks generated during the forced degradation studies.

Diagram of a Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway where the compound acts as a GPCR antagonist.

Logical Relationship of Stress Conditions and Potential Degradation

Caption: Logical links between stress conditions and potential degradation pathways.

Conclusion and Recommendations

This guide outlines a comprehensive strategy for the stability assessment of this compound. The molecule is anticipated to be most susceptible to degradation under basic and oxidative conditions. The pyridazinone core is a key structural feature to monitor for hydrolytic cleavage. Based on the hypothetical data, the compound demonstrates reasonable stability under neutral, photolytic, and thermal stress.

For drug development professionals, it is recommended to:

-

Perform comprehensive forced degradation studies as outlined to identify and characterize all significant degradation products.

-

Develop and validate a robust, stability-indicating HPLC method for the accurate quantification of the API and its impurities.

-

Conduct long-term and accelerated stability studies on the drug substance and the formulated drug product in the proposed container closure system to establish an appropriate retest period and shelf life.

The information generated from these studies will be essential for regulatory submissions and for ensuring the development of a safe, effective, and stable pharmaceutical product.

An In-depth Technical Guide to the Purification of 5-Bromo-6-phenylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purification methodologies for 5-Bromo-6-phenylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The purification of this intermediate is critical to ensure the integrity and purity of downstream products. This document outlines established purification techniques, including recrystallization and column chromatography, based on methodologies reported for analogous pyridazinone derivatives.

Introduction

This compound is a substituted pyridazinone, a class of compounds known for a wide range of biological activities. The presence of the bromine atom and the phenyl group on the pyridazinone core makes it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. Achieving high purity of this compound is paramount for its use in further synthetic steps and for accurate biological evaluation. This guide details the common methods for its purification.

Purification Methodologies

The two primary methods for the purification of this compound and related compounds are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities present in the crude material.

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds. The principle lies in the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but show high solubility at its boiling point.

Experimental Protocol for Recrystallization:

-

Solvent Selection: Based on the solubility of analogous compounds, suitable solvents for the recrystallization of this compound include ethanol, methanol, and dioxane.[1] A solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective. The solubility of the closely related 6-phenylpyridazin-3(2H)-one has been reported in various solvents, which can guide the selection process. This compound is sparingly soluble in methanol and ethanol, and soluble in ethyl acetate.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of the crystals.

-

Isolation and Washing: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Table 1: Potential Recrystallization Solvents for Pyridazinone Derivatives

| Solvent/Solvent System | Rationale |

| Ethanol | Commonly used for pyridazinone derivatives.[2] |

| Methanol | Used for the crystallization of similar pyridazinone compounds.[1] |

| Dioxane | Effective for recrystallizing related pyridazinone structures.[1] |

| Ethanol/Water | The addition of water as an anti-solvent can improve crystal yield. |

| Ethyl Acetate/Hexane | A good option when the compound is highly soluble in ethyl acetate alone. |

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase. For pyridazinone derivatives, silica gel is a commonly used stationary phase.

Experimental Protocol for Column Chromatography:

-

Stationary Phase and Column Preparation: Prepare a slurry of silica gel (60-120 mesh or 230-400 mesh) in the initial, least polar mobile phase. Pack a glass column with the slurry, ensuring a uniform and bubble-free bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel to create a dry powder, which is then carefully added to the top of the column.

-

Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to a mixture of hexane and ethyl acetate. The optimal solvent system should be determined beforehand using thin-layer chromatography (TLC).

-

Fraction Collection: Collect the eluting solvent in fractions.

-

Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Table 2: Typical Column Chromatography Parameters for Pyridazinone Derivatives

| Parameter | Specification |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase | Gradient of Hexane and Ethyl Acetate |

| Elution Monitoring | Thin-Layer Chromatography (TLC) |

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques.

Table 3: Analytical Methods for Purity Determination

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the percentage purity of the compound. |

| Melting Point | A sharp and narrow melting point range indicates high purity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any impurities. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the purification of this compound.

Caption: General purification workflow for this compound.

Caption: Step-by-step process of purification by recrystallization.

Caption: Step-by-step process of purification by column chromatography.

Conclusion

The purification of this compound is a crucial step in its utilization for research and development. This guide provides detailed protocols for recrystallization and column chromatography based on established methods for similar compounds. The selection of the appropriate purification technique and the optimization of experimental conditions are key to obtaining a high-purity product. Researchers and scientists should validate the purity of the final compound using appropriate analytical methods to ensure the reliability of their subsequent studies.

References

Potential Biological Activities of 5-Bromo-6-phenylpyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties. This technical guide explores the potential biological activities of a specific derivative, 5-Bromo-6-phenylpyridazin-3(2H)-one. While direct experimental data for this compound is limited in publicly available literature, this document extrapolates its potential activities based on the well-documented biological effects of structurally related 6-phenylpyridazin-3(2H)-one derivatives. The primary activities associated with this class of compounds include anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comprehensive overview of these potential activities, supported by quantitative data from analogous compounds, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Potential Anticancer Activity

Pyridazinone derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines. The proposed anticancer potential of this compound is based on the significant activity of its structural analogs, which have been shown to induce apoptosis and inhibit key signaling pathways involved in tumor growth and proliferation.

One of the key mechanisms of action for some pyridazinone derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] VEGFR-2 is a crucial mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2] By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply. Furthermore, some derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[1]

Quantitative Anticancer Activity Data for Structurally Related Pyridazinone Derivatives

The following table summarizes the in vitro anticancer activity of various 6-phenylpyridazin-3(2H)-one derivatives against a range of human cancer cell lines. The data is presented as GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) values, which represent the concentration of the compound required to inhibit cell growth or viability by 50%.

| Compound ID | Modification on Phenyl Ring | Cancer Cell Line | Activity (µM) | Reference |

| 2h | p-sulfamylphenyl at N2 | SR (Leukemia) | GI50 < 0.1 | [3] |

| 2h | p-sulfamylphenyl at N2 | NCI-H522 (Non-Small Cell Lung) | GI50 < 0.1 | [3] |

| Compound 43 | Quinoline moiety | Panc-1 (Pancreatic Cancer) | IC50 = 2.9 | [4] |

| Compound 43 | Quinoline moiety | Paca-2 (Pancreatic Cancer) | IC50 = 2.2 | [4] |

| Compound 10l | Diarylurea derivative | A549/ATCC (Non-Small Cell Lung) | GI50 = 1.66-100 | [1] |

| Compound 17a | Diarylurea derivative | Various | GI% = 62.21-100.14 | [1] |

| Olaparib | (Marketed Drug) | Ovarian Cancer | IC50 = 0.015 | [4] |

| Talazoparib | (Marketed Drug) | Breast and Prostate Cancer | IC50 = 0.0002 | [4] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizations: Anticancer Mechanisms

Potential Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the pyridazinone scaffold has been explored for the development of novel anti-inflammatory agents.[5] The anti-inflammatory potential of this compound is suggested by the activity of related compounds that inhibit key inflammatory mediators.

A primary mechanism for the anti-inflammatory action of many pyridazinone derivatives is the inhibition of cyclooxygenase-2 (COX-2).[6][7] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, some pyridazinone derivatives have been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][8][9]

Quantitative Anti-inflammatory Activity Data for Structurally Related Pyridazinone Derivatives

The following table presents the in vitro anti-inflammatory activity of various pyridazinone derivatives, focusing on their COX-2 inhibitory activity and their effects on cytokine production.

| Compound ID | Assay | Target | Activity (µM) | Reference |

| Compound 5a | COX Inhibition | COX-2 | IC50 = 0.77 | [6] |

| Compound 5f | COX Inhibition | COX-2 | IC50 = 1.89 | [6] |

| Celecoxib | COX Inhibition | COX-2 | IC50 = 0.35 | [6] |

| Compound 4ba | PDE4B Inhibition | PDE4B | IC50 = 0.251 | [8] |

| Compound 5a | Cytokine Release | TNF-α reduction | 87% at test conc. | [6] |

| Compound 5a | Cytokine Release | IL-6 reduction | 76% at test conc. | [6] |

Experimental Protocol: COX-2 Inhibition Assay

The ability of a compound to inhibit COX-2 can be determined using a variety of commercially available assay kits or by established laboratory protocols.

Methodology:

-

Enzyme Preparation: Recombinant human COX-2 enzyme is used.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or a known COX-2 inhibitor (e.g., celecoxib) in a reaction buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Prostaglandin Measurement: The reaction is allowed to proceed for a specific time, and the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined.

Visualizations: Anti-inflammatory Mechanisms

Potential Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Pyridazinone derivatives have demonstrated promising activity against a range of bacteria and fungi, suggesting that this compound may also possess such properties.

Studies on various pyridazinone derivatives have reported their efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.[1][3][10] The exact mechanism of antimicrobial action is not always fully elucidated but may involve the disruption of essential cellular processes in the microorganisms.

Quantitative Antimicrobial Activity Data for Structurally Related Pyridazinone Derivatives

The following table summarizes the in vitro antimicrobial activity of various pyridazinone derivatives, presented as Minimum Inhibitory Concentration (MIC) values, which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | Activity (µM or µg/mL) | Reference |

| Compound 7 | S. aureus (MRSA) | MIC = 7.8 µM | [3] |

| Compound 13 | A. baumannii | MIC = 3.74 µM | [3] |

| Compound 13 | P. aeruginosa | MIC = 7.48 µM | [3] |

| Compound 3 | S. aureus (MRSA) | MIC = 4.52 µM | [3] |

| Compound 10h | S. aureus | MIC = 16 µg/mL | [1] |

| Compound 8g | C. albicans | MIC = 16 µg/mL | [1] |

| Derivative IIIa | S. pyogenes | Zone of Inhibition (mm) | [10] |

| Derivative IIIa | E. coli | Zone of Inhibition (mm) | [10] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Controls: Positive (no compound) and negative (no inoculum) controls are included to ensure the validity of the assay.

Visualization: Antimicrobial Testing Workflow

Disclaimer: This technical guide is intended for informational purposes for research and development professionals. The potential biological activities of this compound are extrapolated from data on structurally similar compounds. Further experimental validation is required to confirm these activities for the specific compound. The experimental protocols provided are generalized and may require optimization for specific applications.

References

- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 10. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

5-Bromo-6-phenylpyridazin-3(2H)-one: A Technical Review of a Potential Bioactive Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-6-phenylpyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazinone class. While specific research on this particular molecule is limited, this document extrapolates from closely related analogs and the broader pyridazinone literature to detail its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and its potential biological significance. The pyridazinone core is a well-established pharmacophore, exhibiting a wide range of biological activities, suggesting that this compound holds promise as a scaffold for the development of novel therapeutic agents. This review aims to serve as a foundational resource to stimulate further investigation into this compound.

Introduction

Pyridazin-3(2H)-one and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. The inherent structural features of the pyridazinone ring allow for diverse substitutions, leading to a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, analgesic, and antifungal properties. The presence of a halogen atom, such as bromine, at the 5-position of the pyridazinone ring can significantly influence the molecule's electronic properties and its interactions with biological targets, potentially enhancing its therapeutic efficacy. This review focuses on the 5-bromo-6-phenyl derivative, a compound with potential for further exploration in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from chemical supplier databases and theoretical predictions.

| Property | Value | Source |

| CAS Number | 90766-97-5 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₀H₇BrN₂O | Chemical Supplier Catalogs |

| Molecular Weight | 251.08 g/mol | Chemical Supplier Catalogs |

| Appearance | Light brown powder | CymitQuimica[1] |

| Purity | Typically >95% | Chemical Supplier Catalogs |

| Synonyms | 5-Bromo-2,3-dihydro-3-oxo-6-phenylpyridazine, 5-Bromo-2,3-dihydro-3-oxo-6-phenyl-1,2-diazine | CymitQuimica[1] |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed two-step synthesis is outlined below. The initial step involves the formation of a furanone intermediate, which is then converted to the desired pyridazinone.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of the 5-chloro analog and is expected to yield the target compound.

Step 1: Synthesis of 3,4-Dibromo-5-phenylfuran-2(5H)-one

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in dry benzene (used as both reactant and solvent) at 0-5 °C, add mucobromic acid (1.0 equivalent) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture carefully onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with benzene or a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,4-Dibromo-5-phenylfuran-2(5H)-one.

Step 2: Synthesis of this compound

-

Dissolve the 3,4-Dibromo-5-phenylfuran-2(5H)-one (1.0 equivalent) from the previous step in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

-